molecular formula C13H16F3N3O2 B4019475 ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 385404-03-5

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B4019475
CAS No.: 385404-03-5
M. Wt: 303.28 g/mol
InChI Key: RVSGECXGLRPPLT-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research and development. Its structure, featuring a piperazine ring linked to a trifluoromethyl-substituted pyridine, is characteristic of scaffolds used to develop novel bioactive molecules. The piperazine moiety is a prevalent feature in modern medicinal chemistry, renowned for its versatility in optimizing the physicochemical properties of drug candidates and serving as a conformational scaffold to position pharmacophoric groups effectively . This compound is closely related to intermediates used in the synthesis of ligands targeting neurologically significant receptors. Specifically, it serves as a key structural motif in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, such as the investigational compound JNJ17203212 . TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a prominent target for research in pain management, neurogenic inflammation, and cough suppression . As such, this chemical provides researchers with a valuable building block for constructing novel compounds for neuroscience and immunopharmacology investigations. The presence of the trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the carbamate group offers a handle for further synthetic modification. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-7-5-18(6-8-19)11-4-3-10(9-17-11)13(14,15)16/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGECXGLRPPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385404-03-5
Record name ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.

    Reduction: Platinum on charcoal as a catalyst with hydrogen gas.

    Substitution: Trimethylsilyl cyanide in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridines and piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl vs. Bromine : The trifluoromethyl group at pyridine C5 (target compound) provides strong electron-withdrawing effects, enhancing binding to electron-rich receptors. In contrast, bromine at C5 () offers a site for Suzuki-Miyaura cross-coupling but reduces metabolic stability .
  • Piperazine Substitutions : Replacement of the ethyl carboxylate with thiourea (NCT-502) or thiophene (MK42) alters hydrogen-bonding capacity and lipophilicity, impacting target selectivity .

Biological Activity

Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral, antitumor, and potential neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a trifluoromethyl pyridine moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Antiviral Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyridine piperazine exhibit promising antiviral properties. In particular, several derivatives were synthesized and tested against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Activity Against TMV

CompoundEC50 (µg/mL)Curative Activity (%)
A125064.1
A330061.0
A1715068.6

The results indicate that compounds A1 and A3 exhibit significant curative activities against TMV, with A17 showing the highest efficacy at an EC50 of 150 µg/mL .

Table 2: Protective Activity Against CMV

CompoundEC50 (µg/mL)Protective Activity (%)
A16347.858.0
A330047.8

Compounds A16 and A3 were noted for their protective effects against CMV, suggesting that these derivatives could serve as effective plant activators for controlling viral infections .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies involving various cancer cell lines have shown that piperazine derivatives can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Antitumor Efficacy

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. The mechanism of action was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological implications of this compound, particularly its role as a TRPV1 antagonist. TRPV1 receptors are involved in pain modulation and inflammatory responses.

Table 3: TRPV1 Antagonistic Activity

CompoundpK(i)Effect on Cough Reflex
JNJ17203212 (similar)7.14Significant inhibition

In studies involving guinea pig models, JNJ17203212, a related compound, showed significant antagonism against TRPV1 activation induced by low pH and capsaicin, suggesting potential applications in treating cough and other inflammatory conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. Key steps include:

  • Nucleophilic substitution : Coupling 5-(trifluoromethyl)pyridin-2-yl groups to the piperazine core via amine displacement reactions. This may use activating agents like di(1H-imidazol-1-yl)methanethione in THF under controlled heating (40–70°C) .
  • Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate or similar reagents in aprotic solvents (e.g., dichloromethane) .
  • Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity, as validated in related piperazine derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. The ¹⁹F NMR is essential for verifying the trifluoromethyl group’s presence and electronic environment .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion analysis) .
  • FTIR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates. Evidence shows sonication aids in homogenizing reaction mixtures .
  • Catalyst use : Bases like triethylamine or DBU accelerate nucleophilic substitutions, while Pd catalysts may facilitate cross-couplings for pyridine-piperazine linkages .
  • Temperature control : Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions, as demonstrated in thiourea-forming reactions .

Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions?

Stability studies should assess:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC at 24/48/72 hr intervals .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Related compounds show stability up to 150°C .
  • Light sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure (e.g., ICH Q1B guidelines) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?

SAR strategies include:

  • Functional group substitution : Replace the ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity (logP) and membrane permeability .
  • Heterocycle variation : Substitute the pyridine ring with quinoline or thiazole moieties to enhance target binding, as seen in kinase inhibitors .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with targets like phosphoglycerate dehydrogenase, a cancer metabolism enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
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ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.